molecular formula C5H11NOS B2914818 N-methyl-4-sulfanylbutanamide CAS No. 342613-88-1

N-methyl-4-sulfanylbutanamide

Cat. No.: B2914818
CAS No.: 342613-88-1
M. Wt: 133.21
InChI Key: IBXUUHQMQWBEMC-UHFFFAOYSA-N
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Description

N-methyl-4-sulfanylbutanamide is an organic compound that belongs to the class of sulfanyl amides It is characterized by the presence of a sulfanyl group (-SH) attached to the fourth carbon of a butanamide chain, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-sulfanylbutanamide typically involves the reaction of 4-sulfanylbutanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-sulfanylbutanoic acid+methylamineThis compound+water\text{4-sulfanylbutanoic acid} + \text{methylamine} \rightarrow \text{this compound} + \text{water} 4-sulfanylbutanoic acid+methylamine→this compound+water

The reaction is usually conducted in an inert atmosphere to prevent oxidation of the sulfanyl group. The temperature and pH are carefully controlled to optimize the yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-sulfanylbutanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can react with the sulfanyl group.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

N-methyl-4-sulfanylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study the function of sulfanyl groups in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-sulfanylbutanamide involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

  • N-methyl-4-sulfanylbutanoic acid
  • N-methyl-4-sulfanylbutylamine
  • N-methyl-4-sulfanylbutanamide derivatives

Comparison: this compound is unique due to the presence of both a sulfanyl group and an amide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

N-methyl-4-sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-6-5(7)3-2-4-8/h8H,2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXUUHQMQWBEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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